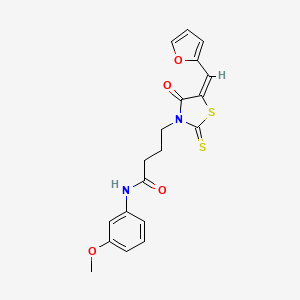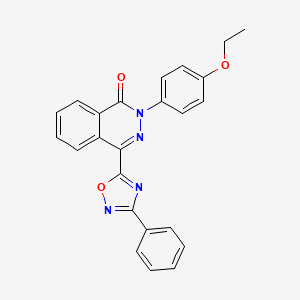
2-(4-ethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-ethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one, commonly known as EPO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EPO is a phthalazinone derivative that exhibits a range of biochemical and physiological effects, making it a promising candidate for research in drug discovery and development.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 2-(4-ethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one involves the reaction of 4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one with 4-ethoxyphenylboronic acid in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere and in the presence of a base to facilitate the reaction. The resulting product is then purified to obtain the final compound.
Starting Materials
4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one, 4-ethoxyphenylboronic acid, Palladium catalyst, Base
Reaction
Step 1: Dissolve 4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one and 4-ethoxyphenylboronic acid in a suitable solvent under an inert atmosphere., Step 2: Add a palladium catalyst and a base to the reaction mixture., Step 3: Heat the reaction mixture to a suitable temperature and stir for a suitable time., Step 4: Cool the reaction mixture and filter off any solids., Step 5: Purify the resulting product by column chromatography or recrystallization to obtain 2-(4-ethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one.
Mechanism Of Action
The mechanism of action of EPO involves the inhibition of various enzymes and signaling pathways involved in cell proliferation and survival. EPO has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators such as prostaglandins. EPO also inhibits the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of various genes involved in inflammation and cell survival.
Biochemical And Physiological Effects
EPO has been shown to exhibit a range of biochemical and physiological effects. It has been found to reduce the levels of inflammatory mediators such as prostaglandins and cytokines. EPO also exhibits anti-oxidant effects by scavenging free radicals and reducing oxidative stress. Additionally, EPO has been shown to induce apoptosis in cancer cells and inhibit their growth.
Advantages And Limitations For Lab Experiments
One of the major advantages of EPO is its potential as a drug candidate for cancer therapy. Its ability to inhibit the growth of cancer cells and induce apoptosis makes it a promising candidate for further research. However, one of the limitations of EPO is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on EPO. One potential area of research is the development of novel drug formulations that can improve the solubility and bioavailability of EPO. Another area of research is the investigation of the potential of EPO as a therapeutic agent for other diseases, such as neurodegenerative disorders and cardiovascular diseases. Additionally, further studies are needed to elucidate the precise mechanism of action of EPO and its potential interactions with other drugs.
Scientific Research Applications
EPO has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit a range of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-oxidant effects. EPO has also been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy.
properties
IUPAC Name |
2-(4-ethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O3/c1-2-30-18-14-12-17(13-15-18)28-24(29)20-11-7-6-10-19(20)21(26-28)23-25-22(27-31-23)16-8-4-3-5-9-16/h3-15H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPBSAICDRJVUHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-ethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

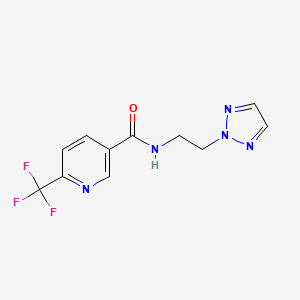
![N-(2-fluorobenzyl)-1-(3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B2911463.png)

![1-isopropyl-2-(piperidin-1-ylmethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2911467.png)
![3-[(Methylamino)methyl]quinolin-2-ol](/img/structure/B2911468.png)
![3-(4-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-isobutylpropanamide](/img/structure/B2911469.png)
![2-[[1-(2,4-Dichlorobenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2911470.png)
![N-[(6-nitro-2H-1,3-benzodioxol-5-yl)methylidene]hydroxylamine](/img/structure/B2911471.png)

![5-Oxa-9-azaspiro[3.5]nonane](/img/structure/B2911477.png)
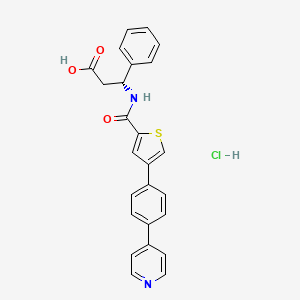
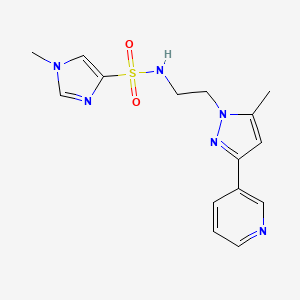
![3,5-Dimethyl-4-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanylmethyl)-1,2-oxazole](/img/structure/B2911483.png)
